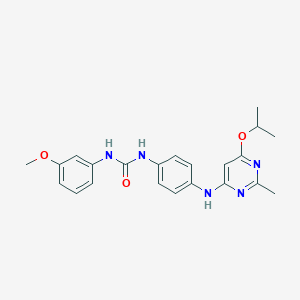

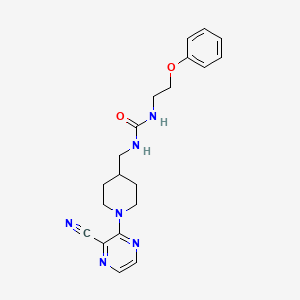

N-(4-(diethylamino)-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-(diethylamino)-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a synthetic molecule that appears to be designed for potential biological activity, possibly as an antitumor agent. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activity, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with amines, followed by cyclization with hydrazine hydrate . For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine . Similarly, the synthesis of aromatic polyamides containing 2-methyl-4,5-oxazolediyl structure was performed using direct polycondensation methods . These methods could potentially be adapted for the synthesis of N-(4-(diethylamino)-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structures of related compounds have been determined, providing insights into their molecular geometry . For instance, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system with specific cell parameters . Although the exact molecular structure of N-(4-(diethylamino)-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide is not provided, similar analytical techniques such as X-ray crystallography could be used to elucidate its structure.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to N-(4-(diethylamino)-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide. However, the synthesis routes suggest that these compounds may undergo reactions typical of carboxamides, such as hydrolysis, and may participate in the formation of hydrogen bonds due to the presence of amide groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as aromatic polyamides with oxazolediyl structures, show high thermal stability with glass transition temperatures between 280 and 354°C and thermal decomposition temperatures ranging from 376 to 421°C . They also exhibit good solubility in various organic solvents . These properties suggest that N-(4-(diethylamino)-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide may also possess high thermal stability and solubility, which could be beneficial for its application in biological systems.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Activated Carboxylates from Oxazoles : Oxazoles, similar in structure to the compound , serve as masked forms of activated carboxylic acids. They form triamides upon reaction with singlet oxygen, which can be used in the synthesis of macrolides, demonstrating the compound's potential utility in complex organic synthesis and pharmaceutical research (Wasserman et al., 1981).

Microwave-Assisted Synthesis for Biological Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, structurally related to the compound, have been synthesized using microwave-assistance. These compounds, containing various heterocyclic nuclei, were screened for antimicrobial, antilipase, and antiurease activities, showcasing the compound's relevance in developing new antimicrobial agents (Başoğlu et al., 2013).

Tempering Reactivities of α-Oxo Gold Carbenes : The study on gold-catalyzed oxidation strategies for synthesizing oxazoles underscores the compound's significance in advancing synthetic methodologies. By using bidentate ligands, researchers were able to moderate the reactivity of α-oxo gold carbenes, facilitating the synthesis of oxazoles and potentially enhancing the efficiency of synthesizing related compounds (Luo et al., 2012).

Design of Novel Fluorescent Sensors : The design of novel fluorophores for sensing protons and water, based on phenylaminonaphtho[1,2-d]oxazol-2-yl-type structures, exemplifies the application of compounds like "N-(4-(diethylamino)-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide" in developing new materials for chemical sensing and imaging. These fluorophores can sense protons or water through photo-induced electron transfer, indicating their potential in biochemical sensing technologies (Ooyama et al., 2009).

Propiedades

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-4-25(5-2)17-10-11-18(14(3)12-17)24-20(26)21-23-13-19(27-21)15-6-8-16(22)9-7-15/h6-13H,4-5H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZQXYGKMHFRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(diethylamino)-2-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

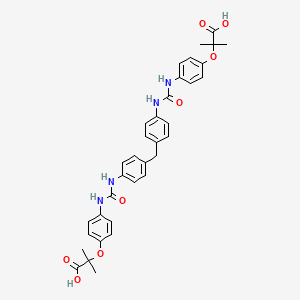

![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)

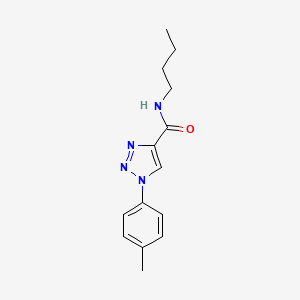

![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)

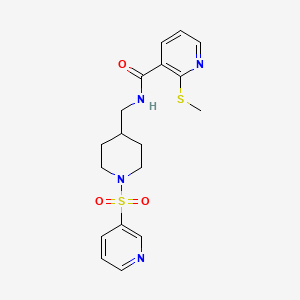

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)

![4-({1-[(2,4-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine](/img/structure/B2508049.png)

![2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)thio]ethyl]-1-benzopyran-3-carboxamide](/img/structure/B2508054.png)